molecular formula C11H22ClNO2 B1397353 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride CAS No. 1219979-79-9

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Cat. No. B1397353
M. Wt: 235.75 g/mol
InChI Key: UXHVWRFQUUNYED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO2 . It has a molecular weight of 235.75 g/mol . This product is intended for research use only and is not suitable for human or veterinary use.

Scientific Research Applications

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from compounds related to 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, have been synthesized and evaluated for their anticancer activities. Some compounds in this category showed strong anticancer properties, suggesting potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Antimicrobial Activities

  • A study synthesized and characterized (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, demonstrating moderate antimicrobial activities against various bacterial strains including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Anti-Acetylcholinesterase Activity

  • Piperidine derivatives have been explored for their anti-acetylcholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Some compounds showed significant inhibitory effects, highlighting their potential as therapeutic agents in this domain (Sugimoto et al., 1990).

properties

IUPAC Name

2-piperidin-2-ylethyl 2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-6-10-5-3-4-7-12-10;/h9-10,12H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVWRFQUUNYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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